1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,4-triazole ring, a carboxylic acid group, and a 3,5-dimethylphenyl group. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, the carboxylic acid group, and the 3,5-dimethylphenyl group. Each of these groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,4-triazole ring, the carboxylic acid group, and the 3,5-dimethylphenyl group. For example, the carboxylic acid group could contribute to the compound’s acidity, and the 1,2,4-triazole ring could influence its stability and reactivity .Scientific Research Applications
Triazole-based Scaffolds and Bioactive Compounds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds demonstrates the potential of triazole derivatives in creating peptidomimetics and biologically active compounds. These compounds have been used to synthesize triazoles acting as HSP90 inhibitors, showcasing their potential in drug discovery and medicinal chemistry (Ferrini et al., 2015).
Metal-Organic Frameworks (MOFs) for Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to be selectively sensitive to benzaldehyde derivatives. These findings indicate the utility of triazole derivatives in the development of fluorescence sensors for chemical detection (Shi et al., 2015).
Corrosion Inhibition
A new triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has demonstrated excellent inhibition of mild steel corrosion in acidic media. This highlights the role of triazole derivatives in the field of corrosion science, offering solutions for metal protection (Lagrenée et al., 2002).
Photoremovable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore has been introduced as a new photoremovable protecting group for carboxylic acids. This innovation is crucial for synthetic chemistry, allowing for controlled release of carboxylic acids under light irradiation, facilitating complex organic syntheses (Klan et al., 2000).
Supramolecular Assemblies and Gas Sorption
Research on metal-organic frameworks (MOFs) utilizing triazole-containing linkers, such as 4-(4-carboxyphenyl)-1,2,4-triazole, has shown that these materials exhibit selective sorption of CO2 over N2 and CH4. This property is particularly important for environmental applications, including gas separation and carbon capture (Chen et al., 2015).
Future Directions
The study and application of 1,2,4-triazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, agriculture, and materials science. Future research on “1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid” could explore its synthesis, properties, and potential applications .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-1,2,4-triazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-6-12-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVRZNWFBUXHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744465 | |
Record name | 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-75-0 | |
Record name | 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245644-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.